1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea

Catalog No.
S2748850
CAS No.
1211009-49-2
M.F
C16H18N2OS
M. Wt
286.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-toly...

CAS Number

1211009-49-2

Product Name

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea

IUPAC Name

1-(2-methylphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea

Molecular Formula

C16H18N2OS

Molecular Weight

286.39

InChI

InChI=1S/C16H18N2OS/c1-12-5-2-3-6-13(12)18-15(19)17-11-16(8-9-16)14-7-4-10-20-14/h2-7,10H,8-9,11H2,1H3,(H2,17,18,19)

InChI Key

UVPMWKZEHOLVHJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NCC2(CC2)C3=CC=CS3

Solubility

not available

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea is a synthetic organic compound characterized by its unique structural features, which include a thiophene ring, a cyclopropyl group, and an o-tolyl urea moiety. The presence of these components contributes to its distinct electronic and steric properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The urea moiety can be reduced to yield corresponding amines.
  • Substitution: Electrophilic and nucleophilic substitution reactions may occur on both the thiophene ring and the o-tolyl group.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogens or alkylating agents for substitution.

Research indicates that 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its unique structural characteristics allow it to interact with biological targets effectively, making it a candidate for further investigation as a therapeutic agent .

The synthesis of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea typically involves several key steps:

  • Formation of the Cyclopropyl Intermediate: This is achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
  • Thiophene Functionalization: The thiophene ring undergoes electrophilic substitution to introduce specific substituents.
  • Urea Formation: The final step involves reacting the cyclopropyl-thiophene intermediate with o-tolyl isocyanate to create the urea linkage.

Industrial production may utilize optimized routes focusing on scalability and environmental sustainability, often incorporating green chemistry principles .

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea has several applications across different fields:

  • Chemistry: Used as a building block in synthesizing more complex molecules.
  • Biology: Investigated for its potential therapeutic effects, particularly against cancer and microbial infections.
  • Medicine: Explored as a candidate for drug development due to its unique structural properties.
  • Industry: Employed in developing advanced materials like polymers and coatings.

Studies on the interactions of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea with various biological targets have shown promising results. Its ability to bind effectively with target proteins suggests potential pathways for therapeutic applications, particularly in oncology and infectious diseases. Ongoing research aims to elucidate the precise mechanisms of action and optimize its efficacy as a drug candidate .

Several compounds share structural similarities with 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-((1-(Furan-2-yl)cyclopropyl)methyl)-3-(o-tolyl)ureaFuran ring instead of thiopheneDifferent electronic properties due to furan
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(phenyl)ureaPhenyl group instead of o-tolylVariation in steric hindrance
1-(4-methoxyphenyl)-3-(thiophen-2-yl)propan-1-oneContains methoxy substituentPotentially different biological activity due to methoxy group

The uniqueness of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea lies in its combination of the thiophene ring with specific substituents that influence its reactivity and interactions with biological systems. This distinctiveness may provide advantages in developing targeted therapies compared to similar compounds .

XLogP3

3.3

Dates

Last modified: 08-16-2023

Explore Compound Types